9-Phenyl-9H-fluorene-9-carboxylic acid
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Overview
Description
9-Phenyl-9H-fluorene-9-carboxylic acid: is an organic compound with the molecular formula C20H14O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to the ninth position of the fluorene ring, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-fluorene-9-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is subjected to Friedel-Crafts acylation to introduce a phenyl group at the ninth position.
Oxidation: The resulting 9-phenylfluorene is then oxidized to form the corresponding carboxylic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-9H-fluorene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of acid chlorides or esters.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 9-Phenyl-9H-fluorene-9-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorene derivatives, which are important in the development of organic electronic materials .
Biology and Medicine:
Industry: In the industrial sector, fluorene derivatives, including this compound, are used in the production of dyes, pigments, and polymers. They are also explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 9-Phenyl-9H-fluorene-9-carboxylic acid is primarily related to its chemical reactivity and ability to undergo various transformations. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments. Additionally, the aromatic rings can engage in π-π interactions, which are important in the formation of supramolecular structures .
Comparison with Similar Compounds
9-Hydroxy-9H-fluorene-9-carboxylic acid: This compound features a hydroxyl group instead of a phenyl group at the ninth position.
9-Fluorenone: This compound has a ketone group at the ninth position and is used as an intermediate in organic synthesis.
9-Phenylfluorene: This compound lacks the carboxylic acid group and is used in the synthesis of various fluorene derivatives.
Uniqueness: 9-Phenyl-9H-fluorene-9-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group at the ninth position of the fluorene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
CAS No. |
18554-43-3 |
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Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
9-phenylfluorene-9-carboxylic acid |
InChI |
InChI=1S/C20H14O2/c21-19(22)20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H,(H,21,22) |
InChI Key |
LDUMWXLGLYEGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)O |
Origin of Product |
United States |
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